HPGDS inhibitor 2

Vue d'ensemble

Description

GSK2894631A is a hematopoietic PGD synthase (HPGDS) inhibitor.

Mécanisme D'action

Target of Action

HPGDS inhibitor 2 is a highly potent and selective inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) . HPGDS is an enzyme that catalyzes the isomerization of Prostaglandin H2 (PGH2), a common precursor of prostaglandins, to produce Prostaglandin D2 (PGD2) .

Mode of Action

This compound interacts with HPGDS, inhibiting its ability to convert PGH2 into PGD2 . This inhibition disrupts the normal function of HPGDS, leading to a decrease in the production of PGD2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid/COX pathway . In this pathway, HPGDS acts downstream to catalyze the isomerization of PGH2 to PGD2 . PGD2 then stimulates three distinct types of G protein-coupled receptors: D type of prostanoid (DP) receptors, chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2) receptors, and F type of prostanoid (FP) receptors . These receptors are involved in various physiological processes such as sleep regulation, pain management, food intake, myelination of the peripheral nervous system, adipocyte differentiation, inhibition of hair follicle neogenesis, and cardioprotection .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it is known that the compound is highly potent, with an IC50 of 9.9 nM This suggests that the compound has a high affinity for its target, which could potentially impact its bioavailability

Result of Action

The inhibition of HPGDS by this compound leads to a decrease in the production of PGD2 . This can have various molecular and cellular effects, depending on the physiological context. For example, in the context of allergic inflammation, reducing PGD2 levels can decrease the migration, activation, and survival of leukocytes .

Analyse Biochimique

Biochemical Properties

HPGDS inhibitor 2 acts by inhibiting the activity of HPGDS, an enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2) . This interaction is crucial as PGD2 participates in various physiological processes, including inflammation, allergic reactions, and sleep regulation . The inhibition of HPGDS by this compound can therefore impact these biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the production of PGD2 in cells, thereby potentially reducing inflammation and allergic reactions .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with HPGDS, leading to the inhibition of the enzyme . This results in a decrease in the production of PGD2, thereby influencing gene expression and cellular functions .

Metabolic Pathways

This compound is involved in the arachidonic acid/COX pathway, where it inhibits the conversion of PGH2 to PGD2 . This could potentially affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of this compound is not well-documented. Given its role as an inhibitor of HPGDS, it is likely that it localizes to the same subcellular compartments as HPGDS. HPGDS is known to be localized to the vesicles and cytosol .

Activité Biologique

Hematopoietic Prostaglandin D2 Synthase (HPGDS) inhibitors, including HPGDS inhibitor 2, have garnered significant attention due to their potential therapeutic roles in various inflammatory and allergic conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on prostaglandin D2 (PGD2) biosynthesis, and implications for treating diseases such as asthma and muscular dystrophy.

Overview of HPGDS and PGD2

HPGDS is a cytosolic enzyme responsible for converting prostaglandin H2 (PGH2) into PGD2, a potent lipid mediator involved in regulating inflammation, immune responses, and various physiological processes. PGD2 is known to activate two G-protein coupled receptors: DP1 and DP2 (also known as CRTH2), which mediate different biological effects ranging from bronchoconstriction to immune cell migration .

This compound selectively inhibits the biosynthesis of PGD2 by targeting the enzymatic activity of HPGDS. This inhibition leads to a decrease in PGD2 production while potentially redirecting the metabolic pathway towards the synthesis of other prostanoids such as thromboxane A2 (TXA2) and prostaglandin E2 (PGE2) . This shunting effect has been observed in various studies involving human mast cells, where inhibition of HPGDS resulted in diminished PGD2 levels but increased TXA2 production .

Case Study: Asthma Treatment

In a controlled study involving human mast cell models (LAD2, CBMC, PBMC, and HLMC), researchers activated mast cells using anti-IgE or ionophore A23187. Upon treatment with this compound, there was a complete blockade of PGD2 formation. Notably, this inhibition was associated with an increase in TXA2 levels but did not restore PGD2 to baseline levels when thromboxane synthase was inhibited . These findings suggest that HPGDS inhibitors may provide therapeutic benefits in managing asthma by mitigating excessive PGD2-mediated bronchoconstriction.

Case Study: Muscular Dystrophy

Another significant study explored the effects of this compound on Duchenne muscular dystrophy (DMD) using mdx mice as a model. Administration of the inhibitor resulted in a marked reduction in myonecrotic areas and improved muscle strength by suppressing PGD2 production . This indicates that targeting PGD2 signaling through HPGDS inhibition could be a viable strategy for alleviating symptoms associated with muscle degeneration in DMD.

Comparative Data on HPGDS Inhibitors

| Compound | IC50 Value (μM) | Mechanism | Clinical Relevance |

|---|---|---|---|

| HPGDS Inhibitor 1 | 0.4 | Competitive inhibition | Asthma treatment |

| This compound | 0.3 | Competitive inhibition | Potential for treating DMD |

| HQL-79 | 0.6 | Non-competitive inhibition | Reduction of muscle necrosis in mdx mice |

| TFC-007 | 0.5 | Competitive inhibition | Investigated for allergic inflammation therapies |

Applications De Recherche Scientifique

Allergic Inflammation

HPGDS inhibitors have shown promise in treating allergic conditions. Studies indicate that inhibition of HPGDS can significantly reduce the antigen-induced response in models of allergic asthma. For instance, a study demonstrated that an orally potent selective inhibitor of HPGDS effectively reduced PGD2 levels and improved airway hyperreactivity in animal models .

Chronic Obstructive Pulmonary Disease (COPD)

Research has indicated that HPGDS inhibitors may be beneficial in managing COPD by attenuating inflammatory responses. Clinical trials have explored the efficacy of various HPGDS inhibitors in reducing symptoms and improving lung function in patients with COPD .

Duchenne Muscular Dystrophy (DMD)

HPGDS inhibition has been investigated as a therapeutic strategy for DMD. A study highlighted that HPGDS inhibitors could slow the progression of muscle injury and cardiomyopathy associated with DMD by reducing PGD2 production . Clinical trials involving HPGDS inhibitors are ongoing to evaluate their effectiveness in this context.

Cardiovascular Diseases

Emerging evidence suggests that HPGDS inhibitors may play a role in cardiovascular health by mitigating inflammation linked to heart diseases. Inhibiting PGD2 production could potentially reduce the risk of myocardial injury and fibrosis observed in various cardiac conditions .

Case Studies

Analyse Des Réactions Chimiques

Catalytic Mechanism of hPGDS

hPGDS catalyzes the isomerization of PGH₂ to PGD₂ using glutathione (GSH) and divalent cations (Ca²⁺/Mg²⁺) as cofactors . Key structural features include:

-

Active Site Residues : Lys112, Cys156, and Lys198 bind PGH₂, while Trp104 stabilizes the catalytic center .

-

Dimerization : The enzyme functions as a homodimer (23 kDa subunits), with each subunit binding one GSH molecule .

Reaction Pathway :

Inhibition Pathways of hPGDS

hPGDS inhibitors block PGD₂ synthesis by competing with PGH₂ binding or disrupting cofactor interactions. Examples include:

HQL-79

-

Mechanism : Binds near the GSH site, altering the enzyme’s tertiary structure and reducing catalytic efficiency .

-

Impact : In human mast cells, HQL-79 reduces PGD₂ production by >90% while redirecting PGH₂ to thromboxane A₂ (TXA₂) and prostaglandin E₂ (PGE₂) .

AT-56 (Lipocalin-PGDS Inhibitor)

-

While not targeting hPGDS, AT-56 highlights isoform specificity. hPGDS inhibition does not affect lipocalin-PGDS activity .

Biochemical Consequences of hPGDS Inhibition

Inhibition redirects PGH₂ metabolism, as demonstrated in human mast cell models :

| Parameter | Control (No Inhibition) | With hPGDS Inhibition |

|---|---|---|

| PGD₂ Production | 100% (Baseline) | <10% |

| TXA₂ Production | Low | Increased by 3–5× |

| PGE₂ Production | Undetectable | Detectable (Non-enzymatic) |

Key Findings :

-

COX-1 Dependency : PGD₂ synthesis in mast cells relies entirely on COX-1, not COX-2 .

-

Shunting Effect : Blocking hPGDS shifts PGH₂ toward thromboxane synthase (TXAS), increasing TXA₂, a pro-thrombotic mediator .

Structural-Activity Relationships (SAR)

Critical residues for inhibitor binding include:

Therapeutic Implications

Propriétés

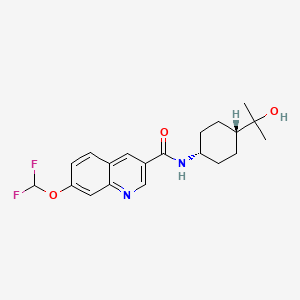

IUPAC Name |

7-(difluoromethoxy)-N-[4-(2-hydroxypropan-2-yl)cyclohexyl]quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N2O3/c1-20(2,26)14-4-6-15(7-5-14)24-18(25)13-9-12-3-8-16(27-19(21)22)10-17(12)23-11-13/h3,8-11,14-15,19,26H,4-7H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWMWDLEUYLURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(CC1)NC(=O)C2=CN=C3C=C(C=CC3=C2)OC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.